molecular formula C8H6ClF3O3S B6206964 2-methoxy-6-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 145980-58-1

2-methoxy-6-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No.: B6206964
CAS No.: 145980-58-1
M. Wt: 274.6
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Description

2-methoxy-6-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClF3O3S. It is a derivative of benzene, characterized by the presence of a methoxy group, a trifluoromethyl group, and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the sulfonylation of 2-methoxy-6-(trifluoromethyl)benzene. One common method is the reaction of 2-methoxy-6-(trifluoromethyl)benzene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Catalysts: Catalysts such as Lewis acids may be used to facilitate certain reactions.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonate Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

2-methoxy-6-(trifluoromethyl)benzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-6-(trifluoromethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles to form various derivatives, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-6-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both methoxy and trifluoromethyl groups can influence the compound’s electronic properties and reactivity, making it valuable for specific synthetic applications.

Properties

CAS No.

145980-58-1

Molecular Formula

C8H6ClF3O3S

Molecular Weight

274.6

Purity

95

Origin of Product

United States

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